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Compound of Interest

Compound Name: AZ3146

Cat. No.: B611999 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on understanding and mitigating the potential off-target effects of

AZ3146, a potent inhibitor of Monopolar Spindle 1 (Mps1) kinase.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of AZ3146 and its known on-target effects?

AZ3146 is a selective inhibitor of the Mps1 kinase, with an in vitro IC50 of approximately 35

nM.[1] Mps1 is a critical component of the spindle assembly checkpoint (SAC), a crucial

surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.

Inhibition of Mps1 by AZ3146 leads to a compromised SAC, resulting in premature anaphase

entry, chromosome missegregation, and ultimately, abnormal mitoses.[1] In cellular assays,

AZ3146 treatment has been shown to override the mitotic arrest induced by microtubule-

depolymerizing agents like nocodazole, leading to an accelerated mitotic exit.[1]

Q2: What are the known off-target effects of AZ3146?

Screening of AZ3146 against a panel of 50 kinases revealed that it has minimal activity against

46 of these kinases. However, four kinases were identified as potential off-targets, showing

greater than 40% inhibition. These kinases are:

Focal Adhesion Kinase (FAK)
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c-Jun N-terminal Kinase 1 (JNK1)

c-Jun N-terminal Kinase 2 (JNK2)

Mast/stem cell growth factor receptor (KIT)[1]

It is important to note that while these kinases are inhibited to some extent, AZ3146 is

significantly less potent against them compared to its primary target, Mps1.[1]

Q3: What are the potential phenotypic consequences of AZ3146 off-target effects?

Inhibition of FAK, JNK1, JNK2, and KIT could lead to a range of cellular effects unrelated to

Mps1 inhibition. These may include alterations in cell adhesion, migration, stress responses,

and proliferation. Researchers should be aware of these potential confounding effects when

interpreting experimental results.

Q4: How can I differentiate between on-target and off-target effects in my experiments?

Several strategies can be employed:

Dose-response studies: Utilize the lowest effective concentration of AZ3146 that elicits the

desired Mps1 inhibition phenotype. Off-target effects are more likely to manifest at higher

concentrations.

Use of structurally unrelated Mps1 inhibitors: Comparing the effects of AZ3146 with other

Mps1 inhibitors that have different off-target profiles can help to confirm that the observed

phenotype is due to Mps1 inhibition.

Rescue experiments: If possible, expressing a drug-resistant mutant of Mps1 should rescue

the on-target effects of AZ3146, while off-target effects would persist.

Direct measurement of off-target kinase activity: If you suspect an off-target effect, you can

directly measure the activity of FAK, JNK, or KIT in your experimental system following

AZ3146 treatment.
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Data Presentation: Kinase Selectivity Profile of
AZ3146
The following table summarizes the known kinase selectivity of AZ3146.

Kinase Target IC50 (nM) % Inhibition Notes

Mps1 (Primary Target) ~35 -
Potent and selective

inhibition.[1]

FAK Not Reported >40% Potential off-target.[1]

JNK1 Not Reported >40% Potential off-target.[1]

JNK2 Not Reported >40% Potential off-target.[1]

KIT Not Reported >40% Potential off-target.[1]

Other 46 Kinases Not Reported <40%

Minimal activity

observed in a panel

screen.[1]

Experimental Protocols
In Vitro Mps1 Kinase Assay
This protocol is adapted from methodologies used to characterize Mps1 inhibitors.

Objective: To determine the in vitro inhibitory activity of AZ3146 against Mps1 kinase.

Materials:

Recombinant human Mps1 kinase domain

Myelin basic protein (MBP) as a substrate

ATP, MgCl2

Kinase assay buffer (e.g., Tris-HCl, pH 7.5)
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AZ3146 at various concentrations

Method for detecting phosphorylation (e.g., radioactive [γ-³²P]ATP and scintillation counting,

or fluorescence-based detection)

Procedure:

Prepare a reaction mixture containing the kinase buffer, recombinant Mps1, and MBP.

Add AZ3146 at a range of concentrations (e.g., from 1 nM to 10 µM) or a vehicle control

(e.g., DMSO).

Initiate the kinase reaction by adding ATP and MgCl2.

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

Terminate the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose

membrane).

Quantify the amount of phosphorylated MBP.

Plot the percentage of kinase inhibition against the log of the AZ3146 concentration and

determine the IC50 value using a suitable curve-fitting algorithm.

Cell-Based Spindle Assembly Checkpoint (SAC)
Override Assay
Objective: To assess the ability of AZ3146 to override the SAC in cultured cells.

Materials:

Human cancer cell line (e.g., HeLa, U2OS)

Cell culture medium and supplements

Nocodazole (or another microtubule-depolymerizing agent)

AZ3146
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Propidium iodide (PI) or DAPI for DNA staining

Flow cytometer or fluorescence microscope

Procedure:

Seed cells and allow them to attach overnight.

Treat the cells with nocodazole (e.g., 100 ng/mL for 16-24 hours) to induce mitotic arrest.

Add AZ3146 at the desired concentration (e.g., 1-2 µM) to the nocodazole-arrested cells.

Incubate for a further period (e.g., 2-4 hours).

Harvest the cells, fix, and stain with a DNA dye (e.g., PI).

Analyze the DNA content by flow cytometry. A decrease in the 4N (G2/M) population and an

increase in the >4N population (indicating re-replication) or a return to a 2N (G1) population

indicates SAC override and mitotic exit.

Alternatively, cells can be fixed and stained for microscopic analysis of mitotic figures. A

decrease in the mitotic index in the presence of AZ3146 indicates SAC override.

Visualizations
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Caption: Mps1 Signaling Pathway and the Action of AZ3146.
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Caption: Troubleshooting Workflow for AZ3146 Off-Target Effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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